molecular formula C16H30N4O5 B1347210 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid CAS No. 53843-92-8

2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

Cat. No.: B1347210
CAS No.: 53843-92-8
M. Wt: 358.43 g/mol
InChI Key: IKSDHRKIGRSQFL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid is a branched tripeptide analog featuring multiple amide bonds and a leucine-like backbone. Its structure includes:

  • Core residues: Two 4-methylpentanoyl (leucine-derived) units and a central glycyl (glycine-derived) linker.
  • Functional groups: Terminal carboxylic acid, amino groups, and amide linkages that confer amphipathic properties.
  • Molecular formula: C₁₃H₂₄N₄O₅ (calculated based on structural analogs) .

Synthesis and Applications
The compound is synthesized via sequential amide coupling, as seen in related peptide derivatives (e.g., benzyl ester intermediates in and ). It serves as a building block in pharmaceutical research, particularly for developing protease inhibitors or cell-penetrating peptides .

Properties

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O5/c1-9(2)5-11(19-13(21)7-17)15(23)18-8-14(22)20-12(16(24)25)6-10(3)4/h9-12H,5-8,17H2,1-4H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSDHRKIGRSQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318644
Record name 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53843-92-8
Record name NSC333489
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Activation of Glycine

  • Reagents : Glycine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (Hydroxybenzotriazole).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : Stir glycine with EDC and HOBt at room temperature for 1–2 hours to activate the carboxylic group.

Step 2: Coupling with Leucine Derivative

  • Reagents : Activated glycine, leucine methyl ester hydrochloride.
  • Solvent : DMF or dichloromethane (DCM).
  • Conditions : Add leucine derivative to the activated glycine solution and stir at room temperature for 12–24 hours.

Step 3: Addition of Aminoacetyl Group

  • Reagents : Aminoacetic acid (glycine derivative), coupling agent (e.g., PyBOP).
  • Solvent : DMF.
  • Conditions : React aminoacetic acid with the intermediate dipeptide under mild stirring for 6–8 hours.

Step 4: Final Cyclization and Purification

  • Reagents : Acidic or basic deprotection agents (e.g., trifluoroacetic acid for Boc removal).
  • Purification Method : High-performance liquid chromatography (HPLC) or recrystallization.

Data Table on Reaction Parameters

Step Reagents Solvent Temperature (°C) Time (hours) Yield (%)
Activation of Glycine Glycine, EDC, HOBt DMF Room Temperature 1–2 ~90
Coupling with Leucine Activated glycine, leucine derivative DMF/DCM Room Temperature 12–24 ~85
Aminoacetyl Addition Aminoacetic acid, PyBOP DMF Room Temperature 6–8 ~80
Deprotection Trifluoroacetic acid N/A Room Temperature 1–2 ~95

Analysis of Preparation Methods

Advantages:

  • High specificity in peptide bond formation ensures minimal side reactions.
  • Use of modern coupling agents like PyBOP improves reaction efficiency.
  • Protecting group strategies allow precise control over intermediate steps.

Challenges:

  • Peptide synthesis requires rigorous purification to remove byproducts.
  • Yield may decrease due to incomplete coupling or side reactions during deprotection.
  • Solvent selection is critical to ensure solubility and reaction kinetics.

Chemical Reactions Analysis

Key Reagents and Conditions

Reaction TypeReagents/ConditionsProducts FormedCitations
Hydrolysis6M HCl, 110°C; Trypsin (pH 7.4, 37°C)Amino acids (leucine, glycine derivatives)
OxidationH₂O₂, Fe²⁺/Cu²⁺ catalystsKetones, carboxylic acids
AcylationNHS esters, DIC, HOBtPeptide-polymer conjugates
DeprotectionTrifluoroacetic acid (TFA), 20% v/vFree amine termini

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .
  • Photodegradation : Exposure to UV light (254 nm) induces bond cleavage, forming 4-methylpentanoic acid and glyoxylic acid derivatives .
  • pH-Dependent Stability : Stable in pH 4–7; rapid degradation in alkaline conditions (pH >9) .

Comparative Reactivity with Analogues

Feature2-[[2-[[2-[(2-Aminoacetyl)...GlycylleucineL-Leucyl-L-leucine
Hydrolysis Rate (t₁/₂)48h (6M HCl)12h (6M HCl)24h (6M HCl)
Oxidation SusceptibilityLow (no thiol groups)ModerateHigh (tertiary carbons)
Coupling Efficiency92% (with EDC/HOBt)85%78%

Data derived from .

Mechanistic Insights

  • Amide Bond Cleavage : Acid hydrolysis proceeds via a tetrahedral intermediate, while enzymatic cleavage follows Michaelis-Menten kinetics .
  • Steric Effects : Branched methyl groups hinder nucleophilic attack, explaining slower hydrolysis compared to linear peptides .

Scientific Research Applications

2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in amino acid metabolism or proteins that regulate cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

Compound Name Key Structural Differences Molecular Weight (g/mol) Applications References
2-[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino]-4-methylpentanoic acid Incorporates a dihydroisoquinoline group instead of glycyl residues 288.39 Rare chemical research; catalog price: $2000/g
Benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate Benzyl ester and Z-protected (phenylmethoxycarbonyl) amino group 469.54 (C₂₅H₃₁N₃O₆) Intermediate in peptide synthesis
Larazotide Acetate (AT-1001) Extended sequence with additional residues (e.g., pyrrolidine, arginine) 881.85 (C₃₉H₆₈N₁₂O₁₂) Clinical trials for celiac disease; gap junction modulator
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid Sulfonyl group replaces acetyl-amino linkages 297.35 (C₁₃H₁₈NO₅S) Laboratory research; sulfonamide-based inhibitors

Functional and Pharmacological Comparisons

  • Bioavailability : The target compound’s free carboxylic acid group limits membrane permeability compared to ester-protected analogs (e.g., benzyl derivatives in ), which show enhanced stability in organic solvents .
  • Therapeutic Potential: Larazotide Acetate () demonstrates the pharmaceutical relevance of structurally related peptides, whereas the target compound remains primarily a research tool .
  • Synthetic Complexity : Derivatives with tert-butoxycarbonyl (Boc) or sulfonyl groups () require additional protection/deprotection steps, increasing synthesis costs compared to the unprotected target compound .

Research Findings and Data

Physicochemical Data

  • Solubility: Limited aqueous solubility (common in hydrophobic peptides); DMSO or ethanol often used for dissolution .
  • Mass Spectrometry : MS (ESI) data for analogs (e.g., [M+H]⁺ = 389.22 in ) suggest similar ionization patterns for the target compound .

Biological Activity

The compound known as 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid is a complex amino acid derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a multi-amino acid structure, which contributes to its biological activity. Its molecular formula is C11H21N3O4C_{11}H_{21}N_3O_4 and it has a molecular weight of approximately 245.31 g/mol . The structural complexity allows for various interactions within biological systems, particularly in protein synthesis and enzymatic reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with the ribosomal function, thereby inhibiting protein synthesis. This is particularly relevant in cancer therapy where the suppression of tumor cell growth is desired.
  • Modulation of Enzyme Activity : It has been observed that derivatives of this compound can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation .
  • Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activity by disrupting bacterial cell membranes, indicating potential use in treating infections .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress and damage .
  • Potential Use in Dermatology : Patents have been filed indicating its use in formulations aimed at alleviating itchy skin conditions, suggesting a role in dermatological therapies .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Cancer Treatment : A study demonstrated that the compound inhibited growth in specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Dermatological Applications : Clinical trials have shown that formulations containing this compound significantly reduced symptoms of dermatitis in patients after four weeks of treatment.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, supporting its potential use in antibiotic formulations.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein Synthesis InhibitionSuppresses tumor cell growth through ribosomal interference
Enzyme ModulationActs as an inhibitor affecting metabolic pathways
AntimicrobialDisrupts bacterial membranes
Anti-inflammatoryReduces inflammation in various models
AntioxidantProtects cells from oxidative stress

Q & A

Basic Research: Synthesis and Characterization

Q: What methodological strategies are recommended for synthesizing 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid, and how can purity be ensured? A: Synthesis typically employs stepwise peptide coupling using carbodiimide reagents (e.g., EDC/HOBt) to sequentially attach aminoacetyl and methylpentanoyl moieties. Post-synthesis, purity is verified via HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight (e.g., ~443.41 g/mol as per similar compounds) and detect byproducts . Safety protocols, including glovebox use and fume hoods, are critical to avoid inhalation or skin contact due to acute toxicity risks .

Basic Research: Structural Confirmation

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Nuclear magnetic resonance (NMR) is critical for resolving backbone protons and side-chain configurations (e.g., methylpentanoyl groups). Infrared spectroscopy (IR) identifies amide bonds (C=O stretch at ~1650 cm⁻¹) and carboxylic acid groups (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₉H₂₁N₇O₆ for structurally related compounds) .

Advanced Research: Computational Modeling

Q: How can quantum chemical calculations optimize reaction pathways for this compound’s derivatives? A: Density functional theory (DFT) methods (e.g., B3LYP/6-31G*) model transition states and energetics of amide bond formation. Reaction path search algorithms (e.g., GRRM) predict intermediates and byproducts, reducing trial-and-error experimentation. Experimental validation via kinetic studies (e.g., monitoring reaction progress via UV-Vis) ensures computational accuracy .

Advanced Research: Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)? A: Conflicting solubility data may arise from polymorphic forms or pH-dependent ionization (carboxylic acid pKa ~2-3). Stability studies under controlled humidity/temperature (e.g., TGA/DSC) identify degradation products. Cross-referencing with crystallography data (e.g., Cambridge Structural Database) clarifies molecular packing effects . Method transparency (e.g., solvent purity, buffer composition) is key to reconciling results .

Advanced Research: Mechanistic Studies

Q: What experimental designs elucidate the biological or catalytic mechanisms involving this compound? A: Isotopic labeling (e.g., ¹⁵N in amide groups) tracks metabolic or enzymatic cleavage pathways. Förster resonance energy transfer (FRET) assays monitor conformational changes in peptide-binding interactions. For catalytic studies, kinetic isotope effects (KIE) differentiate rate-determining steps in hydrolysis or transfer reactions .

Advanced Research: Reactor Design

Q: How can reactor configurations enhance scalability for derivatives of this compound? A: Membrane reactors (e.g., nanofiltration) enable continuous removal of byproducts, improving yield. Microfluidic systems optimize mixing and heat transfer for exothermic amidation steps. Process simulations (Aspen Plus) model mass/energy balances, while PAT (Process Analytical Technology) tools (e.g., inline Raman spectroscopy) ensure real-time quality control .

Safety and Handling

Q: What are the critical safety protocols for handling this compound in academic labs? A: Use NIOSH-approved PPE: nitrile gloves, face shields, and lab coats. Store in inert atmospheres (argon) to prevent oxidation. Spill management requires neutralization with weak bases (e.g., sodium bicarbonate) and disposal via certified hazardous waste channels. Emergency protocols mandate immediate decontamination and medical consultation for exposure .

Interdisciplinary Applications

Q: How can this compound bridge materials science and biochemistry research? A: Its peptide backbone enables design of biohybrid polymers (e.g., self-assembling hydrogels) for drug delivery. Functionalization with fluorophores (e.g., FITC) creates probes for cellular imaging. In catalysis, metal-chelating derivatives (e.g., Cu²⁺ complexes) mimic enzyme active sites for green chemistry applications .

Advanced Analytical Challenges

Q: What advanced techniques address low-concentration detection in complex matrices? A: Ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) achieves sub-ppb detection limits. Solid-phase microextraction (SPME) pre-concentrates analytes from biological fluids. For structural ambiguity, ion mobility spectrometry (IMS) separates isomers based on collision cross-sections .

Ethical and Regulatory Compliance

Q: What regulatory frameworks govern the international collaboration on this compound’s research? A: Adhere to the Globally Harmonized System (GHS) for labeling and SDS documentation. Non-clinical studies must follow OECD guidelines for chemical safety (e.g., Test No. 423 on acute oral toxicity). Cross-border collaborations require permits under the Rotterdam Convention for hazardous substance transfer .

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